1-[(1S,2S)-2-(13-Azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea
Description
This compound features a structurally complex 13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-decane core, a chiral (1S,2S)-1,2-diphenylethyl group, and a 3,5-bis(trifluoromethyl)phenylthiourea moiety. Its synthesis likely involves multi-step processes, including cyclization, chiral resolution, and thiourea coupling, as inferred from analogous thiourea derivatives .
Properties
IUPAC Name |
1-[(1S,2S)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H33F6N3S/c46-44(47,48)34-23-35(45(49,50)51)25-36(24-34)52-43(55)53-41(30-13-3-1-4-14-30)42(31-15-5-2-6-16-31)54-26-32-21-19-28-11-7-9-17-37(28)39(32)40-33(27-54)22-20-29-12-8-10-18-38(29)40/h1-25,41-42H,26-27H2,(H2,52,53,55)/t41-,42-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUCLBXUKNGJGZ-COCZKOEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3C=C2)C4=C(CN1C(C5=CC=CC=C5)C(C6=CC=CC=C6)NC(=S)NC7=CC(=CC(=C7)C(F)(F)F)C(F)(F)F)C=CC8=CC=CC=C84 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C3=CC=CC=C3C=C2)C4=C(CN1[C@@H](C5=CC=CC=C5)[C@H](C6=CC=CC=C6)NC(=S)NC7=CC(=CC(=C7)C(F)(F)F)C(F)(F)F)C=CC8=CC=CC=C84 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H33F6N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
761.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(1S,2S)-2-(13-Azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea is a complex thiourea derivative with potential biological activities that merit detailed investigation. Thioureas are known for their diverse pharmacological profiles including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Synthesis
The chemical structure of this compound includes a thiourea moiety attached to a complex bicyclic framework. The synthesis typically involves the reaction of isothiocyanates with amines or other nucleophiles in various solvents to yield the desired thiourea derivatives.
Biological Activity Overview
Thioureas have been extensively studied for their biological activities due to their ability to interact with various biological targets. This specific compound has shown promise in several areas:
Antimicrobial Activity
Research indicates that thiourea derivatives exhibit significant antimicrobial properties against various pathogens. For instance:
- Antibacterial Activity : Compounds similar to this thiourea have demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli, often with IC50 values in the low micromolar range .
- Antifungal Activity : Some derivatives have also shown antifungal effects against common fungi like Candida albicans.
Anticancer Properties
Thioureas are recognized for their anticancer potential:
- Mechanisms of Action : They may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and metastasis . For example, studies have reported IC50 values as low as 1.50 µM against human leukemia cell lines.
- Cell Line Studies : In vitro studies on ovarian and breast cancer cell lines have revealed promising results with certain thioureas demonstrating cytotoxicity and reduced viability of cancer cells .
Anti-inflammatory Effects
Thioureas have been evaluated for their anti-inflammatory properties:
- Cytokine Inhibition : Some derivatives can inhibit the production of pro-inflammatory cytokines in immune cells .
- In Vivo Studies : Animal models have shown reduced inflammation markers when treated with thiourea compounds.
Case Studies
Several studies provide insight into the biological activity of thiourea derivatives:
- Study on Anticancer Activity :
- Antimicrobial Efficacy :
Data Table
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
A. 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1S,2S)-2-(2-fluoro-4-methoxyphenylamino)cyclohexyl)thiourea This analogue shares the 3,5-bis(trifluoromethyl)phenylthiourea group but replaces the azapentacyclo-diphenylethyl core with a cyclohexyl-arylaminated scaffold . Key differences include:
- Core Structure : The absence of the azapentacyclo framework reduces steric bulk and conformational rigidity.
- Electronic Profile : The electron-withdrawing trifluoromethyl groups are retained, but the cyclohexylamine introduces a basic nitrogen, altering hydrogen-bonding dynamics.
- Synthesis : Pd/C-catalyzed hydrogenation and thiourea coupling are common steps, but the starting materials diverge significantly .
B. [CAS NO. 951399-94-3] This structurally related compound retains the 13-azapentacyclo core and diphenylethyl group but lacks the thiourea moiety. Instead, it features a secondary amine linkage .
Electronic and Geometric Comparisons
- Electronic Similarity: Compounds with the 3,5-bis(trifluoromethyl)phenyl group exhibit strong electron-withdrawing effects, enhancing electrophilicity and stability against metabolic degradation.
- Geometric Differences: The azapentacyclo core imposes a rigid, non-planar geometry distinct from flexible cyclohexyl or simpler aromatic backbones. Puckering in the pentacyclic system (as described by Cremer-Pople coordinates) could influence binding specificity compared to less constrained analogues .
Analytical Characterization
- NMR Spectroscopy : Solid-state NMR (ssNMR) could resolve hydrogen-bonding interactions and conformational stability, as demonstrated for trichothecenes .
- LC/MS Profiling : Used to identify trace components in structurally complex mixtures, critical for quality control in multi-step syntheses .
- Molecular Descriptors : Van der Waals parameters and electronic descriptors (e.g., HOMO-LUMO gaps) differentiate the target compound’s reactivity from analogues .
Functional Implications
- Biological Activity : Thiourea derivatives often target enzymes or receptors via hydrogen bonding. The azapentacyclo core may enhance selectivity for sterically constrained binding pockets compared to flexible analogues.
- Catalytic Applications : The chiral diphenylethyl group could facilitate asymmetric induction, though performance depends on electronic complementarity with substrates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
